N-Boc-3-bromo-4-methylindole
Description
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl 3-bromo-4-methylindole-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16BrNO2/c1-9-6-5-7-11-12(9)10(15)8-16(11)13(17)18-14(2,3)4/h5-8H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWVXXRZFCVHOPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)N(C=C2Br)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401153026 | |
| Record name | 1H-Indole-1-carboxylic acid, 3-bromo-4-methyl-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401153026 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1305320-64-2 | |
| Record name | 1H-Indole-1-carboxylic acid, 3-bromo-4-methyl-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1305320-64-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Indole-1-carboxylic acid, 3-bromo-4-methyl-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401153026 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Reactivity and Chemical Transformations of N Boc 3 Bromo 4 Methylindole
Transition Metal-Catalyzed Cross-Coupling Reactions at the C3-Bromo Position
The bromine atom at the C3 position of the indole (B1671886) ring is amenable to a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. These reactions are fundamental in constructing more complex molecular architectures.
The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds by reacting an organohalide with an organoboron compound in the presence of a palladium catalyst and a base. nih.govnih.gov In the context of N-Boc-3-bromo-4-methylindole, this reaction allows for the introduction of various aryl and heteroaryl groups at the C3 position.
The reaction generally proceeds under mild conditions, although the specific choice of catalyst, ligand, base, and solvent system can significantly impact the reaction's efficiency and yield. nih.gov For instance, the use of a preformed palladacycle catalyst with a suitable base like cesium carbonate (Cs₂CO₃) in a solvent mixture such as dioxane/H₂O at elevated temperatures has been shown to be effective. nih.gov The N-Boc protecting group is generally stable under these conditions, allowing for selective functionalization at the C3 position. scholaris.ca
Table 1: Examples of Suzuki-Miyaura Coupling Reactions
| Aryl Halide | Boronic Acid/Ester | Catalyst System | Base | Solvent | Temperature | Yield |
|---|---|---|---|---|---|---|
| This compound | Arylboronic acid | Pd₂(dba)₃ / XPhos | Cs₂CO₃ | Dioxane/H₂O | 50 °C | 91% |
| N-Boc-4-bromoaniline | Pinacol boronate | CataCXium A palladacycle | Cs₂CO₃ | 2-MeTHF | 80 °C | 95% |
The Sonogashira coupling reaction facilitates the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. organic-chemistry.orgwikipedia.orgresearchgate.net This reaction is instrumental for introducing alkyne moieties onto the indole scaffold at the C3 position of this compound.
The reaction is typically carried out in the presence of a base, such as an amine, and can often be performed under mild, anaerobic conditions. organic-chemistry.org The choice of palladium catalyst and ligands is crucial for achieving high yields. libretexts.org The Sonogashira coupling is a valuable tool for synthesizing precursors to various biologically active compounds and functional organic materials. wikipedia.org
Table 2: Typical Conditions for Sonogashira Coupling
| Aryl Halide | Alkyne | Catalyst System | Base | Solvent | Temperature |
|---|---|---|---|---|---|
| This compound | Terminal Alkyne | Pd(PPh₃)₂Cl₂ / CuI | Amine (e.g., Et₃N) | Anhydrous solvent (e.g., THF) | Room Temperature |
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that enables the formation of C-N bonds between an aryl halide and an amine. organic-chemistry.orgresearchgate.net This reaction is highly effective for the amination of this compound, allowing for the introduction of a wide range of primary and secondary amines at the C3 position.
The success of the Buchwald-Hartwig amination relies heavily on the choice of a suitable palladium catalyst and a bulky, electron-rich phosphine (B1218219) ligand. researchgate.net Common catalyst systems involve palladium sources like Pd(OAc)₂ or Pd₂(dba)₃ in combination with ligands such as Xantphos. beilstein-journals.org A strong base, such as cesium carbonate or potassium phosphate, is also required. researchgate.net
Table 3: Representative Buchwald-Hartwig Amination Conditions
| Aryl Halide | Amine | Catalyst System | Base | Solvent | Temperature |
|---|---|---|---|---|---|
| This compound | Primary or Secondary Amine | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Toluene (B28343) or Dioxane | 100 °C |
Beyond the Suzuki, Sonogashira, and Buchwald-Hartwig reactions, the C3-bromo position of this compound can participate in other palladium-catalyzed cross-coupling reactions. These include, but are not limited to, Heck, Stille, and Negishi couplings, which further expand the synthetic utility of this building block for creating diverse C-C bonds. acs.org Additionally, variations of C-N coupling reactions can be employed to introduce different nitrogen-containing functionalities. beilstein-journals.orgacs.org The choice of reaction depends on the desired final product and the compatibility of the functional groups on the coupling partners.
Reactions Involving the N-Boc Protecting Group and its Influence on Reactivity
The N-Boc (tert-butoxycarbonyl) group plays a crucial role in the reactivity of the indole ring. It serves as a protecting group for the indole nitrogen, preventing unwanted side reactions and influencing the electronic properties of the indole system, which can affect the outcome of reactions at other positions.
The removal of the N-Boc group is a common and often necessary step in multi-step syntheses to reveal the free N-H of the indole ring. rsc.org The lability of the Boc group under acidic conditions is the most common method for its removal. nih.gov However, for substrates sensitive to strong acids, milder and more selective methods have been developed.
A variety of reagents can be employed for the deprotection of N-Boc groups, with the choice depending on the other functional groups present in the molecule. nih.gov Traditional methods often utilize trifluoroacetic acid (TFA). uky.edu Milder conditions, such as using oxalyl chloride in methanol (B129727), have also been reported to be effective for the deprotection of a diverse range of N-Boc protected compounds, including those with heterocyclic structures. rsc.orgnih.govuky.edu Other reported methods include the use of sodium borohydride (B1222165) in ethanol, which shows selectivity for deprotecting N-Boc from certain nitrogen-containing heterocycles like imidazoles and pyrazoles while leaving the N-Boc group on indoles intact under specific conditions. arkat-usa.org Thermal deprotection in continuous flow has also emerged as a catalyst-free method. nih.gov
Table 4: Reagents for Selective N-Boc Deprotection
| Reagent | Conditions | Selectivity Notes |
|---|---|---|
| Trifluoroacetic acid (TFA) | Room temperature | Common, but harsh for sensitive substrates. uky.edu |
| Oxalyl chloride / Methanol | Room temperature | Mild and selective for a broad range of substrates. rsc.orgnih.gov |
| Sodium borohydride / Ethanol | Room temperature | Selective for certain heterocycles over others. arkat-usa.org |
| Thermal (Continuous Flow) | High temperature (e.g., 270-300 °C) | Catalyst-free, can be selective based on temperature. nih.gov |
Steric and Electronic Effects of the N-Boc Group on Indole Reactivity
The tert-butoxycarbonyl (Boc) group attached to the indole nitrogen significantly modifies the reactivity of the indole ring through a combination of steric and electronic effects.
Steric Hindrance: The bulky nature of the Boc group can sterically hinder approaches to the adjacent C2 and C7 positions. nih.gov This steric hindrance can direct reactions to other, less hindered positions on the indole ring. For instance, while lithiation of unprotected indoles often occurs at the C2 position, the presence of an N-Boc group can facilitate lithiation at other positions, depending on the reaction conditions and other substituents present. wikipedia.orgorgsyn.org
Electronic Effects: Electronically, the Boc group is electron-withdrawing, which deactivates the indole ring towards electrophilic attack. acs.orgnih.govacs.orgcapes.gov.br The lone pair of electrons on the nitrogen atom is delocalized into the carbonyl group of the Boc protector, reducing the electron density of the pyrrole (B145914) ring. This deactivation makes electrophilic substitution reactions, which typically occur readily at the C3 position of unprotected indoles, more challenging. However, this deactivation is also advantageous as it prevents unwanted side reactions and can enhance the regioselectivity of certain transformations. For example, the deactivation of the indole core by an electron-withdrawing group at the N1 position is crucial for achieving radical bromination at the 3-methyl group, preventing electrophilic bromination at the C2 position. acs.org
The stability of the N-Boc group is also a key factor. It is generally stable to most nucleophiles and basic conditions but can be cleaved under acidic conditions. organic-chemistry.org This allows for its removal at a desired stage in a synthetic sequence, revealing the N-H functionality for further reactions.
Functionalization at Other Positions of the this compound Core
The unique substitution pattern of this compound allows for a variety of functionalization strategies at different positions of the indole nucleus.
C2 Functionalization Strategies
With the C3 position blocked by a bromine atom, the C2 position becomes a prime site for functionalization.
Directed Metalation: A common strategy for C2 functionalization is directed metalation. Treatment of N-Boc protected indoles with strong bases like n-butyllithium or lithium diisopropylamide can lead to deprotonation and lithiation exclusively at the C2 position. wikipedia.org This C2-lithiated intermediate is a potent nucleophile that can react with a wide range of electrophiles to introduce various substituents at the C2 position.
Palladium-Catalyzed C-H Activation: Palladium-catalyzed C-H activation has emerged as a powerful tool for the direct functionalization of indoles. beilstein-journals.orgorganic-chemistry.org These methods can be used to introduce aryl, alkenyl, and other groups at the C2 position of N-Boc protected indoles. ias.ac.in The regioselectivity of these reactions is often controlled by the directing ability of the N-Boc group or other directing groups that can be temporarily installed.
A variety of C2 functionalization reactions have been reported for N-Boc indoles, including:
Alkylation: Introduction of alkyl groups. beilstein-journals.org
Arylation: Formation of C-C bonds with aryl groups. researchgate.net
Sulfonylation: Introduction of sulfonyl groups. acs.org
Transformations Involving the C4 Methyl Group
The methyl group at the C4 position offers another handle for chemical modification.
Radical Bromination: Under radical conditions, for instance using N-bromosuccinimide (NBS) with a radical initiator like azobisisobutyronitrile (AIBN), the methyl group can be brominated. acs.orgnih.govacs.orgcapes.gov.br The presence of the electron-withdrawing N-Boc group is crucial here, as it deactivates the indole ring towards electrophilic attack by NBS, thereby favoring the radical pathway on the methyl group. acs.org
Oxidation: The methyl group can potentially be oxidized to other functional groups such as an aldehyde, carboxylic acid, or alcohol, although specific examples for this compound are not detailed in the provided context.
Direct C-H Functionalization Approaches
Direct C-H functionalization is a highly atom-economical and efficient method for modifying the indole core.
Palladium-Catalyzed Reactions: As mentioned for C2 functionalization, palladium catalysis is a key technology for direct C-H activation at various positions of the indole ring. beilstein-journals.orgorganic-chemistry.orgnih.gov By choosing appropriate ligands and reaction conditions, it is possible to direct the functionalization to different C-H bonds. For N-Boc indoles, C-H activation can be directed to the C2, C3, and even the C7 positions. beilstein-journals.orgresearchgate.netnih.gov
Iridium-Catalyzed Borylation: Iridium-catalyzed C-H borylation is another powerful method for the functionalization of heterocycles, including N-Boc protected indoles. nih.gov This reaction introduces a boronate ester group, which can then be used in a wide range of subsequent cross-coupling reactions to form C-C, C-N, and C-O bonds.
Rhodium-Catalyzed Annulation: Rhodium-catalyzed C-H activation and annulation reactions with diazo compounds have been used to construct N-amino indoles from N-Boc hydrazines. rsc.org
Electrophilic Aromatic Substitution Reactions
While the N-Boc group deactivates the indole ring towards electrophilic aromatic substitution, these reactions can still be carried out, often with altered regioselectivity compared to unprotected indoles.
Nitration: The nitration of N-Boc indoles has been studied. For example, N-Boc-4-methylindole has been nitrated to yield the corresponding 3-nitroindole derivative, although the yield was modest, suggesting that steric hindrance from the 4-methyl group can affect the reaction. rsc.orgnih.gov In general, nitration of N-protected indoles with reagents like acetyl nitrate (B79036) can provide 3-nitroindoles. researchgate.netthieme-connect.com
Halogenation: As previously discussed, bromination with NBS can occur at the C4-methyl group under radical conditions. acs.orgnih.govacs.orgcapes.gov.br Under electrophilic conditions, halogenation of N-Boc indoles can occur at other positions, but the presence of the bromine at C3 in the title compound would direct further halogenation to the benzene (B151609) ring portion of the indole.
Michael Addition Reactions to Arenesulfonyl Indoles
While the title compound is this compound, the concept of Michael additions to activated indoles is relevant. Arenesulfonyl indoles can act as precursors to vinylogous imine intermediates under basic conditions. researchgate.net These intermediates are susceptible to Michael addition by various nucleophiles, leading to C3-substituted indole derivatives. researchgate.net
Although not a direct reaction of this compound itself, it is conceivable that after conversion of the 3-bromo substituent to a group that can participate in a Michael reaction, similar chemistry could be applied. The principles of conjugate addition, where a nucleophile adds to the β-position of an α,β-unsaturated carbonyl system, are fundamental to this type of transformation. wikipedia.orglibretexts.orgmasterorganicchemistry.com
Interactive Data Table of Research Findings
Friedel-Crafts Reactions and Related Arylations
The reactivity of this compound in the context of Friedel-Crafts reactions is primarily characterized by transformations that utilize the bromomethyl group as an electrophilic precursor for arylations, rather than classical electrophilic substitution on the indole ring itself. Research has focused on Lewis acid-catalyzed domino reactions where the N-Boc protected bromomethylindole core acts as a building block for the synthesis of complex heterocyclic structures, such as carbazoles. rsc.org
Detailed research by Dhayalan and coworkers has demonstrated a versatile method for the synthesis of annulated carbazole (B46965) analogs through a domino reaction of N-protected bromomethylindoles with various arenes and heteroarenes. rsc.orgmdpi.comdissercat.com This process is initiated by a Lewis acid-mediated Friedel-Crafts-type arylation. While a variety of N-protecting groups (SO2Ph, Ts, Boc) and Lewis acids (InBr3, Yb(OTf)3, FeBr3, SnCl4, Sc(OTf)3) have been explored, the use of N-Boc protected substrates with zinc bromide (ZnBr2) is particularly noteworthy. rsc.org
In a typical reaction, the N-Boc protected bromomethylindole is reacted with an electron-rich arene or heteroarene in the presence of a catalytic amount of ZnBr2. rsc.org This sequence leads to the formation of annulated carbazoles. A key finding is that when N-Boc protected bromomethylindoles are used in this domino reaction with electron-rich heteroarenes like furan, thiophene, and indole, or with activated arenes such as veratrole, the reaction proceeds to yield N-H free annulated carbazoles in moderate to good yields (55-66%). rsc.orgresearchgate.net The lability of the Boc group under the reaction conditions facilitates its cleavage during the aromatization step of the cascade. rsc.orgresearchgate.net
The proposed mechanism for this transformation begins with the Lewis acid (ZnBr2) activating the bromomethyl group to facilitate a Friedel-Crafts alkylation of the electron-rich (hetero)arene, forming an arylated indole intermediate. rsc.orgresearchgate.net This is followed by a series of steps including a thermal 1,5-hydrogen shift and an electrocyclization. rsc.org The final stage of the cascade involves an aromatization process, which includes the elimination of the Boc protecting group, to furnish the final N-H free annulated carbazole product. rsc.orgresearchgate.net
The table below summarizes the results of the ZnBr2-mediated domino reaction between an N-Boc protected bromomethylindole and various heteroarenes. rsc.org
| Reactant 1 | Reactant 2 (Heteroarene) | Catalyst | Solvent | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|
| N-Boc-bromomethyl indole | Furan | ZnBr2 (20 mol%) | 1,2-DCE | Reflux, 1-5 h | Annulated N-H free carbazole | 55-66 | rsc.org |
| N-Boc-bromomethyl indole | Thiophene | ZnBr2 (20 mol%) | 1,2-DCE | Reflux, 1-5 h | Annulated N-H free carbazole | 55-66 | rsc.org |
| N-Boc-bromomethyl indole | Indole | ZnBr2 (20 mol%) | 1,2-DCE | Reflux, 1-5 h | Annulated N-H free carbazole | 55-66 | rsc.org |
| N-Boc-bromomethyl indole | Veratrole | ZnBr2 (20 mol%) | 1,2-DCE | Reflux, 1-5 h | Annulated carbazole | 62 | rsc.org |
Mechanistic Investigations of Reactions Involving N Boc 3 Bromo 4 Methylindole
Elucidation of Reaction Pathways in Cross-Coupling Methodologies
Cross-coupling reactions are fundamental transformations in organic synthesis, and N-Boc-3-bromo-4-methylindole serves as a key building block in these processes. The elucidation of the reaction pathways, particularly in Suzuki-Miyaura and Heck couplings, is critical for optimizing reaction outcomes.
The generally accepted mechanism for Suzuki-Miyaura coupling involves a catalytic cycle with a palladium catalyst. nih.govrsc.org The cycle commences with the oxidative addition of the aryl halide, in this case, this compound, to a Pd(0) species, forming a Pd(II) intermediate. This is followed by transmetalation with a boronic acid or its ester in the presence of a base. The final step is reductive elimination, which yields the coupled product and regenerates the Pd(0) catalyst. nih.govrsc.orgmasterorganicchemistry.com The N-Boc protecting group plays a crucial role by modifying the electronic properties of the indole (B1671886) ring, which can influence the rates of oxidative addition and reductive elimination.
In Heck coupling reactions, the pathway also begins with the oxidative addition of this compound to a Pd(0) catalyst. arabjchem.org The resulting Pd(II) complex then coordinates with an alkene. This is followed by migratory insertion of the alkene into the Pd-C bond and subsequent β-hydride elimination to afford the coupled product and a palladium-hydride species. masterorganicchemistry.com The base present in the reaction mixture then regenerates the active Pd(0) catalyst.
Table 1: Key Steps in Palladium-Catalyzed Cross-Coupling Reactions of this compound
| Step | Suzuki-Miyaura Coupling | Heck Coupling |
| Catalyst Activation | Formation of active Pd(0) species | Formation of active Pd(0) species |
| Oxidative Addition | Pd(0) adds to the C-Br bond of this compound to form a Pd(II) complex. | Pd(0) adds to the C-Br bond of this compound to form a Pd(II) complex. |
| Key Intermediate Formation | Transmetalation with a boronic acid/ester to form an arylpalladium(II) boronate complex. | Coordination of an alkene to the Pd(II) complex followed by migratory insertion. |
| Product Formation | Reductive elimination from the Pd(II) complex to form the C-C coupled product. | β-Hydride elimination to form the alkenylated product. |
| Catalyst Regeneration | The resulting Pd(0) species re-enters the catalytic cycle. | Base-mediated regeneration of the Pd(0) catalyst from the palladium-hydride species. |
Studies on Electrophilic Activation and Substitution Mechanisms
The indole nucleus is inherently electron-rich, making it susceptible to electrophilic attack. The N-Boc group, being electron-withdrawing, modulates this reactivity. In the case of this compound, electrophilic substitution reactions are of significant interest.
The presence of the bromine atom at the C3 position, the most nucleophilic site of the indole ring, directs further electrophilic substitution to other positions, primarily the C2 or C5 positions, depending on the nature of the electrophile and the reaction conditions. The N-Boc group can be readily removed under acidic conditions, which can be a strategic step in a multi-step synthesis. rsc.org
Studies have shown that electrophilic activation of the indole ring can be achieved using various reagents. For instance, N-chlorosuccinimide (NCS) can act as an electrophilic chlorinating agent, leading to the formation of chlorinated indole derivatives. acs.org The reaction proceeds through a chloronium ion intermediate, which is then opened by the electron-rich indole nitrogen. acs.org The subsequent steps involving deprotonation and rearrangement can lead to various functionalized indoles. acs.org
Characterization of Radical-Mediated Processes and Intermediates
Radical reactions offer alternative pathways for the functionalization of this compound. These processes often involve the generation of highly reactive radical intermediates, which can participate in a variety of bond-forming reactions.
Mechanistic studies, including the use of radical scavengers like TEMPO and BHT, have provided evidence for the involvement of radical pathways in certain transformations. rsc.orgrsc.org For instance, in some palladium-catalyzed alkylations, the reaction is believed to proceed through a radical mechanism. rhhz.netresearchgate.net The addition of radical scavengers has been shown to inhibit or significantly slow down these reactions, supporting the presence of radical intermediates. rsc.org
The generation of a carbon-centered radical at the C3 position of the indole ring can be initiated by various methods, including single-electron transfer (SET) from a transition metal catalyst or through photoredox catalysis. rsc.orgaablocks.com This radical can then undergo further reactions, such as coupling with another radical species or addition to an unsaturated system.
Role of Catalysts and Ligands in Transition Metal-Catalyzed Transformations
The choice of catalyst and ligand is paramount in transition metal-catalyzed reactions involving this compound, as they significantly influence the reaction's efficiency, selectivity, and substrate scope.
The nature of the transition metal itself is also critical. While palladium is the most common catalyst for Suzuki and Heck reactions, other metals like nickel and copper have also been utilized. nih.gov Nickel catalysts, for example, can sometimes offer different reactivity and selectivity profiles compared to palladium. nih.gov
Table 2: Influence of Catalysts and Ligands on Key Reaction Steps
| Catalyst/Ligand Parameter | Effect on Oxidative Addition | Effect on Reductive Elimination | Overall Impact on Catalytic Cycle |
| Electron-Donating Ligands | Generally accelerates the reaction. | Can accelerate the reaction. | Often leads to a more active catalyst. |
| Bulky Ligands | Can promote the reaction by creating a more coordinatively unsaturated metal center. | Can accelerate the reaction by promoting the release of the product. | Can improve catalyst turnover and stability. |
| Bite Angle of Bidentate Ligands | Influences the geometry of the metal complex, affecting reactivity. | A larger bite angle can promote reductive elimination. | Can be tuned to optimize reaction outcome. |
| Choice of Metal (e.g., Pd vs. Ni) | Different metals have different intrinsic reactivities and redox potentials. | The stability of the M(II) intermediate varies. | Can lead to complementary reactivity and selectivity. |
Influence of Reaction Conditions, Solvents, and Additives on Reaction Outcome
The outcome of reactions involving this compound is highly sensitive to the reaction conditions, including the choice of solvent, base, temperature, and the presence of additives.
Solvent: The polarity and coordinating ability of the solvent can significantly impact the reaction rate and selectivity. For instance, in Suzuki-Miyaura couplings, a mixture of an organic solvent (like toluene (B28343) or dioxane) and water is often used to dissolve both the organic and inorganic reagents. nih.gov The choice of solvent can also influence the stability of intermediates and transition states.
Base: The base is a crucial component in many cross-coupling reactions. In Suzuki-Miyaura coupling, the base is required to activate the boronic acid for transmetalation. rsc.org Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and hydroxides (e.g., NaOH). The strength and nature of the base can affect the reaction rate and the occurrence of side reactions.
Temperature: Reaction temperature plays a critical role in overcoming the activation energy barrier. While some reactions can proceed at room temperature, others may require elevated temperatures to achieve a reasonable reaction rate. nih.gov However, excessively high temperatures can lead to decomposition of reactants or products and the formation of byproducts.
Additives: Additives can have a profound effect on the reaction outcome. For example, the addition of salts like silver carbonate has been shown to accelerate certain Heck reactions, even allowing them to proceed at room temperature. nih.gov Molecular sieves are sometimes used to remove trace amounts of water, which can be detrimental to certain catalytic systems. researchgate.net
Computational Chemistry and Density Functional Theory (DFT) Studies for Mechanism Verification
Computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful tool for elucidating the mechanisms of complex organic reactions. sioc-journal.cnmdpi.com DFT calculations can provide valuable insights into the energetics of reaction pathways, the structures of intermediates and transition states, and the role of various reaction components.
For reactions involving this compound, DFT studies can be used to:
Calculate the activation energies of different potential reaction pathways, helping to identify the most likely mechanism. sioc-journal.cn
Visualize the geometries of transition states, providing a deeper understanding of the bond-breaking and bond-forming processes.
Analyze the electronic structure of reactants, intermediates, and catalysts to understand their reactivity. researchgate.net
Predict the influence of substituents, ligands, and solvents on the reaction outcome, guiding experimental design. rsc.org
For example, DFT calculations can be employed to compare the energy barriers for a concerted versus a stepwise mechanism in a cycloaddition reaction or to rationalize the regioselectivity observed in an electrophilic substitution. mdpi.com The agreement between computational predictions and experimental observations provides strong support for a proposed reaction mechanism. sioc-journal.cn
Applications of N Boc 3 Bromo 4 Methylindole in Complex Molecular Synthesis
Utilization in the Total Synthesis of Indole (B1671886) Alkaloids and Natural Products
The indole core is a privileged scaffold found in a vast number of biologically active natural products and alkaloids. N-Boc-3-bromo-4-methylindole and its analogues are pivotal intermediates in the total synthesis of these complex molecules. The C3-bromo position allows for the introduction of intricate side chains or the formation of key bonds necessary to construct the final polycyclic structure.
A notable synthetic strategy involves palladium-catalyzed cross-coupling reactions. For instance, in the synthesis of dimeric natural products like Aspergilazine A, a selective palladium-catalyzed N-arylation between one indole unit and an N-Boc protected bromo-indole derivative is a key step. mdpi.com This approach highlights how the bromo-substituent on one indole moiety can be precisely coupled with the nucleophilic nitrogen of another, a strategy readily applicable to this compound for creating complex dimeric alkaloids.
Furthermore, the synthesis of the dictyodendrin family of marine alkaloids has been achieved using strategies that rely on the functionalization of bromoindole precursors. kyoto-u.ac.jp Methods such as one-pot Buchwald-Hartwig amination/C–H activation reactions on bromoindoles demonstrate the power of this intermediate in building the complex pyrrolocarbazole core of these natural products. kyoto-u.ac.jp The N-Boc group is crucial in these syntheses, directing reactivity and preventing unwanted side reactions before its strategic removal in the final stages.
Table 1: Examples of Reactions in Natural Product Synthesis using Bromoindole Scaffolds
| Natural Product Class | Key Reaction Type | Role of Bromoindole | Representative Citation |
|---|---|---|---|
| Dimeric Indole Alkaloids | Pd-catalyzed N-arylation | Serves as the electrophilic coupling partner. | mdpi.com |
| Dictyodendrins | Buchwald-Hartwig Amination | Precursor for building the pyrrolocarbazole core. | kyoto-u.ac.jp |
Construction of Diverse Heterocyclic Scaffolds and Chemical Building Blocks
The reactivity of the C3-bromo position makes this compound an excellent starting point for constructing a wide array of more complex heterocyclic systems. Transition metal-catalyzed cross-coupling reactions are the primary tools for this purpose, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.
For example, Suzuki-Miyaura coupling can be employed to introduce aryl or heteroaryl substituents at the C3 position, leading to 3-arylindoles, which are common motifs in medicinal chemistry. Similarly, Heck coupling reactions can append olefinic groups, and Sonogashira coupling can introduce alkynes, which can then undergo further transformations like cycloadditions to build fused ring systems. The synthesis of carbazole (B46965) scaffolds, for instance, can be achieved through cascade annulation sequences starting from bromomethyl indoles, demonstrating a pathway for elaborating the indole core into larger polycyclic aromatic heterocycles. rsc.org
The use of this compound extends to the synthesis of fused heterocycles. Intramolecular Heck cyclizations following an initial C-N coupling reaction have been shown to produce 3-methylindoles from 1-bromo-2-iodoarenes and allylamine, showcasing a powerful tandem strategy for ring formation. acs.org Such methodologies allow for the rapid assembly of complex molecular frameworks from relatively simple starting materials.
Table 2: Heterocycle Construction via Cross-Coupling of Bromoindoles
| Coupling Reaction | Coupling Partner | Resulting Scaffold | Utility |
|---|---|---|---|
| Suzuki-Miyaura | Arylboronic Acids | 3-Arylindoles | Pharmaceutical scaffolds |
| Heck | Alkenes | 3-Vinylindoles | Intermediates for further functionalization |
| Sonogashira | Terminal Alkynes | 3-Alkynylindoles | Precursors for cycloadditions |
Development of Chiral Compounds and Enantioselective Synthesis Strategies
The synthesis of single-enantiomer compounds is critical in drug discovery and development. This compound serves as a valuable prochiral substrate in several enantioselective transformations.
One effective strategy involves the diastereoselective addition of the lithiated N-Boc-3-bromoindole to a chiral auxiliary. A key example is the synthesis of optically pure IBR2 analogues, where N-Boc-3-bromoindole is added to a chiral sulfinamide. acs.org This reaction produces a pair of separable diastereomers, each of which can be advanced through a straightforward multi-step sequence to furnish the desired enantiomerically pure target compounds. acs.org This approach demonstrates how the bromoindole core can be incorporated into a chiral framework early in a synthetic route.
Another advanced method is the direct catalytic asymmetric allylation of indoles. While often targeting the C2 position, related strategies can be adapted for N-alkylation. The development of chiral organocatalysts, such as those derived from BINOL, allows for the enantioselective addition of various electrophiles to the indole scaffold. beilstein-journals.org For instance, reactions of indoles with geranyl- or prenylboronic acids in the presence of chiral BINOL derivatives can construct homoallylamine scaffolds with multiple contiguous stereocenters, including quaternary centers, with high enantioselectivity. beilstein-journals.org
Table 3: Enantioselective Strategies Involving Bromoindoles
| Method | Chiral Influence | Product Type | Reported Selectivity | Citation |
|---|---|---|---|---|
| Diastereoselective Addition | Chiral Sulfinamide Auxiliary | Chiral Amines | Separable Diastereomers (1:1 ratio) | acs.org |
| Organocatalytic Allylation | Chiral BINOL derivative | Chiral Homoallylic Amines | Up to 99% ee | beilstein-journals.org |
Preparation of Advanced Intermediates for Downstream Functionalization
A primary application of this compound is its conversion into more complex and functionalized intermediates that are primed for subsequent chemical modifications. The initial transformation, often a cross-coupling reaction at the C3-position, creates a new molecule that retains other reactive sites for downstream chemistry.
For example, a Suzuki coupling reaction of this compound with an arylboronic acid yields an N-Boc-3-aryl-4-methylindole. This advanced intermediate can then be subjected to a variety of further transformations. The Boc group can be removed with acid to reveal the indole N-H, which can be alkylated, arylated, or used to direct further C-H functionalization at the C2 position. nih.gov The newly introduced aryl ring can also bear functional groups (e.g., esters, halides) that allow for a second wave of synthetic operations.
This strategy of sequential functionalization is powerful. For instance, after an initial C4-arylation of an indole, it is possible to achieve a subsequent migration of an acetyl group from the C3 to the C2 position, creating a highly substituted and advanced intermediate in a single pot. acs.org Similarly, the preparation of intermediates like tert-butyl (3-bromo-1-(triisopropylsilyl)-1H-indol-4-yl)carbamate, followed by a lithium-halogen exchange and reaction with an electrophile, showcases a pathway to multi-substituted indoles that can be elaborated further. acs.org These advanced intermediates are not end products but are valuable platforms for building molecular diversity and complexity.
Medicinal Chemistry Implications of Indole Derivatives Derived from N Boc 3 Bromo 4 Methylindole Precursors
Design and Synthesis of Novel Drug Candidates Incorporating Indole (B1671886) Moieties
The strategic design of new drug candidates often relies on versatile starting materials that can be elaborated into more complex structures. N-Boc-3-bromo-4-methylindole is an ideal scaffold for such synthetic endeavors. The bromo-substituent at the C3 position is particularly useful, serving as a handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination reactions. These reactions allow for the introduction of a wide array of aryl, alkyl, and amino groups, respectively, at a position critical for interaction with many biological targets.
For instance, the synthesis of novel anticancer agents has been achieved by creating indole-based analogues of complex natural products like ellipticine. researchgate.net In these syntheses, functionalized indoles are key building blocks. A precursor like this compound could be utilized in palladium-catalyzed coupling reactions to construct the core structures of such molecules. mdpi.comresearchgate.net Similarly, the development of inhibitors for enzymes like aromatase and inducible nitric oxide synthase (iNOS) has involved the synthesis of indole-2-carboxamides and pyrazino[1,2-a]indol-1(2H)-ones. frontiersin.org The C3-bromo functionality of this compound could be transformed through metal-halogen exchange and subsequent carboxylation or other functional group interconversions to access the necessary intermediates for these targets.
The N-Boc protecting group plays a crucial role by preventing unwanted side reactions at the indole nitrogen and can be easily removed under mild acidic conditions to yield the free NH-indole, which can then be further functionalized if desired. This dual functionality—a reactive site at C3 and a protected nitrogen—allows for a stepwise and controlled construction of target molecules. An example of a similar strategy involves the palladium-catalyzed N-arylation of an indole with an N-Boc bromo derivative to synthesize Aspergilazine A, a dimeric natural product. mdpi.com This highlights the utility of N-Boc protected bromo-indoles in building complex molecular architectures.
The table below outlines potential synthetic transformations for a precursor like this compound in the design of drug candidates.
| Reaction Type | Reagents/Catalyst | Potential Moiety Introduced at C3 | Therapeutic Area Example |
| Suzuki Coupling | Arylboronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), Base | Aryl, Heteroaryl | Anticancer (Kinase Inhibitors) |
| Heck Coupling | Alkene, Pd catalyst (e.g., Pd(OAc)₂), Base | Alkenyl | Antiviral |
| Buchwald-Hartwig Amination | Amine, Pd catalyst, Ligand (e.g., BINAP) | Amino, Arylamino | CNS Disorders |
| Sonogashira Coupling | Terminal Alkyne, Pd/Cu catalyst, Base | Alkynyl | Anticancer |
| Carbonylation | Carbon Monoxide, Pd catalyst, Alcohol/Amine | Ester, Amide | Anti-inflammatory |
Exploration of Indole Scaffolds for Specific Biological Activities (General, not specific to this compound itself)
The indole scaffold is a recurring motif in a vast number of biologically active compounds, demonstrating its ability to interact with a wide range of biological targets. mdpi.comresearchgate.net This versatility has made it a focal point in drug discovery across multiple therapeutic areas. nih.govkit.eduresearchgate.net The biological activity of indole derivatives is highly dependent on the nature and position of substituents on the indole ring system. mdpi.com
Indole-containing compounds have been successfully developed into drugs for various conditions. mdpi.combohrium.com For example, Indomethacin is a well-known non-steroidal anti-inflammatory drug (NSAID). mdpi.comnih.gov Vinca alkaloids, such as Vinblastine and Vincristine, are potent anticancer agents that function by inhibiting tubulin polymerization. mdpi.com In the realm of oncology, synthetic indole derivatives like Sunitinib act as tyrosine kinase inhibitors. mdpi.com Furthermore, the indole structure is central to neurotransmitters like serotonin (B10506), and drugs targeting the serotonin receptors often incorporate this scaffold. researchgate.net
The broad spectrum of biological activities associated with the indole nucleus is summarized in the table below.
| Biological Activity | Examples of Indole-Based Compounds/Classes | Mechanism of Action (General) |
| Anticancer | Vinca Alkaloids (Vinblastine, Vincristine), Sunitinib, Ellipticine analogues mdpi.comresearchgate.net | Inhibition of tubulin polymerization, Tyrosine kinase inhibition, DNA intercalation, Topoisomerase II inhibition mdpi.comresearchgate.net |
| Anti-inflammatory | Indomethacin, Indole-based COX-2 inhibitors mdpi.comnih.gov | Inhibition of cyclooxygenase (COX) enzymes, Modulation of NF-κB pathway mdpi.com |
| Antimicrobial/Antiviral | Indolicidin, Arbidol mdpi.combohrium.com | Disruption of bacterial membranes, Inhibition of viral entry/fusion mdpi.combohrium.com |
| Antidiabetic | Indole derivatives targeting PPARs mdpi.com | Peroxisome proliferator-activated receptor (PPAR) agonism mdpi.com |
| Neuroprotective/CNS Activity | Serotonin, Melatonin, Donepezil analogues researchgate.netnih.govnih.gov | Neurotransmitter modulation, Acetylcholinesterase (AChE) inhibition nih.govnih.gov |
| Antihypertensive | Pindolol, Reserpine mdpi.comsci-hub.se | Beta-adrenergic receptor blockade, Depletion of catecholamines mdpi.com |
Strategies for Diversity-Oriented Synthesis of Bioactive Indoles
To efficiently explore the vast chemical space around the indole scaffold, medicinal chemists employ strategies for diversity-oriented synthesis (DOS). DOS aims to generate collections of structurally diverse small molecules from simple starting materials in a divergent and efficient manner. mdpi.comcam.ac.uk These compound libraries are then screened in high-throughput assays to identify novel bioactive molecules. nih.gov A versatile building block like this compound is an excellent starting point for DOS.
Key strategies in the diversity-oriented synthesis of indoles include:
Reagent-Based Approach : This strategy involves treating a common substrate with a variety of reagents to produce structurally distinct scaffolds. cam.ac.uk Starting with this compound, one could perform different coupling reactions (Suzuki, Sonogashira, Heck, etc.) at the C3-position in parallel synthesis format. Subsequent deprotection of the Boc group and further reaction at the indole nitrogen would introduce another layer of diversity.
Substrate-Based Approach : This involves synthesizing a range of related substrates that then undergo the same reaction conditions to produce diverse products. For indole synthesis, this could involve using various substituted anilines and ketones in Fischer indole synthesis or employing different substituted o-alkynylanilines in cyclization reactions to create a library of diverse indole cores. researchgate.net
Cascade Reactions : These are highly efficient processes where multiple chemical bonds are formed in a single synthetic operation without isolating intermediates. researchgate.net Strategies for indole synthesis often employ cascade or domino reactions to rapidly build molecular complexity. For example, a reaction sequence could be initiated at the C3-position of this compound, leading to an intramolecular cyclization that forms a new fused ring system.
Ring-Distortion Strategy : This innovative approach uses a complex natural product as a starting point and employs chemical reactions to cleave or rearrange its ring system, thereby generating novel and complex scaffolds that are not easily accessible by traditional synthesis. nih.govscielo.br While not directly starting from this compound, this strategy underscores the value of creating skeletal diversity to explore new areas of biologically relevant chemical space. nih.gov
By applying these DOS strategies to precursors like this compound, chemists can rapidly generate large libraries of novel indole derivatives. This approach increases the probability of discovering new lead compounds for a wide range of diseases by systematically exploring the structure-activity relationships around this privileged heterocyclic core. mdpi.com
Q & A
Basic: What synthetic methodologies are commonly employed for introducing the Boc protecting group to 3-bromo-4-methylindole?
The Boc (tert-butoxycarbonyl) group is typically introduced via reaction with di-tert-butyl dicarbonate (Boc₂O) under basic conditions. A common protocol involves dissolving 3-bromo-4-methylindole in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF), adding Boc₂O (1.2–1.5 equiv), and catalyzing with 4-dimethylaminopyridine (DMAP) or triethylamine (TEA). Reaction progress is monitored by TLC or HPLC, with purification via silica gel chromatography yielding >95% purity . Critical factors include moisture-free conditions to prevent premature deprotection and optimization of reaction time (typically 6–12 hours) to avoid over-substitution.
Basic: How is the bromine atom at the 3-position of N-Boc-3-bromo-4-methylindole characterized spectroscopically?
¹H and ¹³C NMR are primary tools for confirming bromine substitution. The aromatic protons adjacent to bromine (e.g., H-2 and H-5 in the indole ring) exhibit deshielding, with coupling constants (J ≈ 2–3 Hz) indicative of meta-substitution. In ¹³C NMR, the brominated carbon (C-3) appears downfield at δ ~115–120 ppm. High-resolution mass spectrometry (HRMS) further validates the molecular ion ([M+H]⁺) and isotopic pattern (characteristic ¹⁰⁹Br/⁸¹Br ratio). For example, a compound with molecular formula C₁₄H₁₇BrN₂O₂ would show a molecular ion at m/z 332.03 (calc. 332.04) .
Advanced: What competing side reactions occur during cross-coupling of this compound, and how are they mitigated?
In Suzuki-Miyaura couplings, competing dehalogenation or protodebromination can reduce yields. These side reactions are minimized by:
- Catalyst selection : Pd(PPh₃)₄ or XPhos Pd G3 in toluene/ethanol mixtures.
- Base optimization : K₂CO₃ or Cs₂CO₃ (2–3 equiv) to stabilize intermediates.
- Temperature control : Reactions at 80–100°C under inert atmosphere prevent Boc group cleavage .
For example, coupling with arylboronic acids under these conditions achieves >80% yield, confirmed by LC-MS and ¹H NMR. Competing C-4 methyl group oxidation is rare but monitored via TLC.
Advanced: How does the Boc group influence the regioselectivity of electrophilic substitution on the indole ring?
The Boc group at N-1 directs electrophiles (e.g., nitration, halogenation) to the C-5/C-7 positions due to steric and electronic effects. Computational studies (DFT) show that the Boc group reduces electron density at C-3 (already brominated) and C-2, making C-5/C-7 more reactive. Experimental data using HNO₃/AcOH at 0°C confirms preferential nitration at C-5 (75% yield), validated by NOE NMR correlations .
Basic: What purification strategies are effective for isolating this compound from reaction mixtures?
Silica gel chromatography with hexane/ethyl acetate (4:1 to 2:1 gradient) is standard. For higher purity (>98%), recrystallization from ethanol/water (3:1) is employed. Analytical HPLC (C18 column, acetonitrile/water + 0.1% TFA) confirms purity, with retention times compared to standards .
Advanced: What computational tools predict the stability of the Boc group under varying reaction conditions?
Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) model Boc group cleavage under acidic or thermal stress. For instance, calculations show Boc cleavage begins at 120°C in DMF, aligning with experimental TGA data. Solvent effects (e.g., DCM vs. DMSO) are analyzed using COSMO-RS models to optimize reaction media .
Basic: How is the methyl group at C-4 introduced during indole synthesis?
The C-4 methyl group is typically installed via Friedel-Crafts alkylation using methyl iodide or via directed ortho-metalation (DoM) followed by quenching with methyl electrophiles. For example, lithiation of 4-methylindole at C-3 using LDA at −78°C, followed by bromination with NBS, yields 3-bromo-4-methylindole prior to Boc protection .
Advanced: What strategies enable selective functionalization of the C-3 bromine atom in the presence of the Boc group?
Buchwald-Hartwig amination or Ullmann coupling with amines/aryl halides is performed using CuI or Pd catalysts. The Boc group remains intact under mild conditions (e.g., 60°C, 12 hours in DMF). For example, coupling with morpholine achieves 70% yield, with Boc stability confirmed by FT-IR (absence of carbonyl degradation at 1680 cm⁻¹) .
Basic: What safety protocols are critical when handling this compound?
Brominated indoles require handling in fume hoods with nitrile gloves. Waste is neutralized with 10% sodium thiosulfate to reduce bromide toxicity. Thermal decomposition studies (TGA/DSC) indicate exothermic events above 200°C, necessitating controlled heating .
Advanced: How is this compound applied in medicinal chemistry lead optimization?
The bromine atom serves as a handle for late-stage diversification via cross-coupling. For instance, introducing biaryl groups at C-3 enhances binding affinity in kinase inhibitors. In vitro assays (e.g., IC₅₀ measurements) coupled with molecular docking (AutoDock Vina) guide structural modifications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
